EP1 Receptor Binding Affinity: PGE2 Versus PGE1 and 11β-PGE2 (Ki Comparison)
PGE2 demonstrates 11.1-fold higher binding affinity for the recombinant human EP1 receptor compared to its biosynthetic precursor PGE1 in direct competition radioligand binding assays [1]. In a separate study evaluating the C-11 epimer, 11β-PGE2 exhibited Ki of 53.3 nM, representing a 3.6-fold reduced affinity relative to PGE2 binding at native rat hypothalamic EP receptors [2].
| Evidence Dimension | EP1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | PGE2: Ki = 14.9 ± 2.2 nM |
| Comparator Or Baseline | PGE1: Ki = 165 ± 29 nM; 11β-PGE2: Ki = 53.3 nM |
| Quantified Difference | PGE2 binds with 11.1× higher affinity than PGE1; 3.6× higher affinity than 11β-PGE2 |
| Conditions | Recombinant human EP1 receptor expressed in HEK-293 cells; [3H]-PGE2 competition binding |
Why This Matters
The 11-fold affinity differential between PGE2 and PGE1 directly impacts dose selection and interpretation of EP1-mediated pharmacological effects.
- [1] Sharif NA, et al. Cloned human EP1 prostanoid receptor pharmacology characterized using radioligand binding techniques. J Pharm Pharmacol. 2002;54(4):539-547. View Source
- [2] InvivoChem. 11β-Prostaglandin E2 (CAS 38310-90-6) Technical Datasheet. Accessed 2026. View Source
